molecular formula C9H11NO B1389787 2-Methoxy-5-methyl-3-vinylpyridine CAS No. 1228665-62-0

2-Methoxy-5-methyl-3-vinylpyridine

Cat. No.: B1389787
CAS No.: 1228665-62-0
M. Wt: 149.19 g/mol
InChI Key: WVBQUZUHAQVRQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methoxy-5-methyl-3-vinylpyridine involves the use of 2-methyl-5-vinylpyridine as a monomer for resins . A series of simple 2-methylpyridines were synthesized in an expedited and convenient manner using a simplified bench-top continuous flow setup .


Molecular Structure Analysis

The molecular formula of this compound is C9H11NO . The molecular weight is 149.19 g/mol . The IUPAC name is 3-ethenyl-2-methoxy-5-methylpyridine .


Chemical Reactions Analysis

The compound is used as a monomer for resins, as an oil additive, ore flotation agent, and dye acceptor . It has been used in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons .


Physical and Chemical Properties Analysis

The compound is a clear to faintly opalescent liquid . It has a molecular weight of 149.19 g/mol . The compound has a topological polar surface area of 22.1 Ų .

Mechanism of Action

While the specific mechanism of action for 2-Methoxy-5-methyl-3-vinylpyridine is not explicitly mentioned in the search results, it’s known that pyridine derivatives are a common structural motif in natural products and have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and harmful if swallowed . It is advised to avoid contact with skin and eyes, and not to breathe mist, gas, or vapors .

Future Directions

2-Methoxy-5-methyl-3-vinylpyridine holds immense potential for scientific research. It finds applications across various domains, enabling breakthroughs in drug discovery, organic synthesis, and material science. The compound is also used in the catalytic disproportionation of trichlorosilane .

Properties

IUPAC Name

3-ethenyl-2-methoxy-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-4-8-5-7(2)6-10-9(8)11-3/h4-6H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBQUZUHAQVRQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673600
Record name 3-Ethenyl-2-methoxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228665-62-0
Record name 3-Ethenyl-2-methoxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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